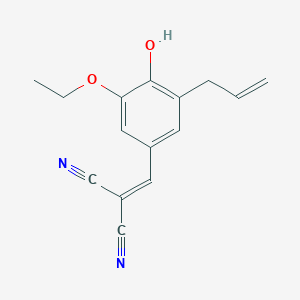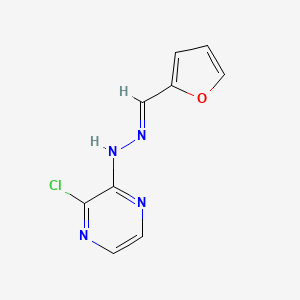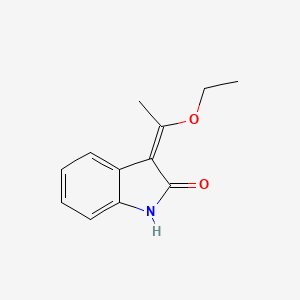
(3-allyl-5-ethoxy-4-hydroxybenzylidene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-allyl-5-ethoxy-4-hydroxybenzylidene)malononitrile, also known as AEM, is a synthetic compound that has been extensively studied for its potential applications in various fields of science and technology. AEM is a derivative of malononitrile and is often used as a starting material for the synthesis of other compounds. It has a unique molecular structure that allows it to exhibit a range of interesting properties, including anti-cancer, anti-inflammatory, and anti-bacterial effects.
Mechanism of Action
The mechanism of action of (3-allyl-5-ethoxy-4-hydroxybenzylidene)malononitrile is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It also inhibits the activity of the protein kinase Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer activity, it has been shown to exhibit anti-inflammatory and anti-bacterial effects. It has also been shown to inhibit the production of reactive oxygen species (ROS), which can cause oxidative damage to cells and contribute to the development of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of (3-allyl-5-ethoxy-4-hydroxybenzylidene)malononitrile is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer treatments. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, there are also some limitations to its use in lab experiments. This compound is highly reactive and can be toxic to cells at high concentrations, which can make it difficult to study its effects in vivo. It also has limited water solubility, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on (3-allyl-5-ethoxy-4-hydroxybenzylidene)malononitrile. One area of focus is on the development of new cancer treatments based on its anti-cancer activity. Researchers are also exploring its potential applications in other areas, such as anti-inflammatory and anti-bacterial agents. Additionally, there is ongoing research on the mechanism of action of this compound, which could help to further elucidate its potential therapeutic applications.
Synthesis Methods
(3-allyl-5-ethoxy-4-hydroxybenzylidene)malononitrile can be synthesized using various methods, including the Knoevenagel condensation reaction, which involves the reaction of malononitrile with an aldehyde or ketone in the presence of a base catalyst. The reaction typically occurs in an organic solvent such as ethanol or methanol and is carried out under reflux conditions. The resulting product is a yellow or orange solid that can be purified using recrystallization or column chromatography.
Scientific Research Applications
(3-allyl-5-ethoxy-4-hydroxybenzylidene)malononitrile has been extensively studied for its potential applications in various fields of science and technology. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to exhibit potent anti-cancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. It works by inducing apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells intact.
properties
IUPAC Name |
2-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-3-5-13-7-11(6-12(9-16)10-17)8-14(15(13)18)19-4-2/h3,6-8,18H,1,4-5H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLOZJMPIHDTQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)CC=C)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-dimethyl-4H-pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B5862592.png)
![5-bromo-N-[4-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B5862593.png)

![N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5862603.png)
![N'-[2-oxo-1-(2-propyn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5862606.png)
![2-{4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B5862620.png)

![ethyl oxo[2-(1-phenylethylidene)hydrazino]acetate](/img/structure/B5862632.png)
![3-[5-(4-morpholinyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5862643.png)


![N-[2-(4-chlorophenyl)ethyl]-N'-(4-fluorobenzyl)thiourea](/img/structure/B5862683.png)
![N-cyclohexyl-5-[(ethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5862686.png)